molecular formula C16H14ClN3O2 B2586819 Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate CAS No. 339112-65-1

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate

Cat. No.: B2586819
CAS No.: 339112-65-1
M. Wt: 315.76
InChI Key: SIMRETPLRUVAGE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate is a complex organic compound that features a benzimidazole ring fused with a pyridine ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The benzimidazole core is then reacted with a chloropyridine derivative in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Agrochemicals: It is explored as a potential pesticide due to its ability to disrupt the nervous system of pests.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.

    Neurotoxicity: In pests, it can bind to nicotinic acetylcholine receptors, causing paralysis and death.

Comparison with Similar Compounds

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate can be compared with other similar compounds such as:

    Imidacloprid: A widely used insecticide that also targets nicotinic acetylcholine receptors.

    Benzimidazole Derivatives: These compounds are known for their anti-parasitic and anti-fungal properties.

    Pyridine Derivatives: These are commonly used in pharmaceuticals and agrochemicals for their diverse biological activities.

This compound stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-(6-chloropyridin-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-2-22-15(21)10-20-13-6-4-3-5-12(13)19-16(20)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRETPLRUVAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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